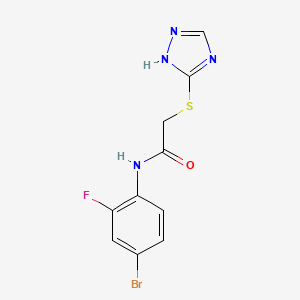

![molecular formula C17H17N3O B5213945 4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5213945.png)

4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine derivatives involves several key steps that include the formation of the 1,2,4-oxadiazole ring, typically through the reaction of appropriate hydrazides with carbon disulfide in basic conditions or through cyclization reactions involving amidoximes and carboxylic acid derivatives. For instance, the synthesis of closely related 1,3,4-oxadiazole derivatives has been achieved by reacting 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid with ethyl 3-aryl-1H-pyrazole-5-carboxylate, showcasing the versatility of the oxadiazole synthesis methods (Ge et al., 2014).

Molecular Structure Analysis

The molecular structure of 4-[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine derivatives exhibits distinct characteristics due to the presence of the oxadiazole ring. X-ray crystallography studies have been conducted on similar compounds, revealing that these molecules tend to form discrete layers in the crystal lattice, with the planes of the molecules parallel to each other. This structural arrangement is crucial for their electronic properties and behavior in solid-state applications (Wang et al., 2002).

Chemical Reactions and Properties

4-[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine and its derivatives participate in various chemical reactions, primarily due to the reactive nature of the oxadiazole ring. These compounds can undergo substitution reactions at the phenyl ring, offering pathways to a wide range of functionalized materials. The oxadiazole ring itself is known for its electron-accepting properties, making these compounds valuable in the development of electron-transporting and hole-blocking layers in organic electronics.

Physical Properties Analysis

The physical properties of 4-[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine derivatives are influenced by their molecular structure. These compounds typically exhibit high thermal stability and solid-state fluorescence, which are desirable traits for materials used in OLEDs and other photonic applications. The fluorescence spectral characteristics of similar compounds have been studied, indicating their potential for use in optoelectronic devices (Ge et al., 2014).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

A structurally similar compound, “2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole”, is known to be used as a hole-blocking material in the fabrication of multilayer polymer light-emitting diodes .

Mode of Action

It can be inferred from the structurally similar compound mentioned above that it may interact with its targets by blocking holes in the fabrication of multilayer polymer light-emitting diodes . This interaction results in the enhancement of the efficiency of the device .

Result of Action

It is known that a structurally similar compound enhances the efficiency of multilayer polymer light-emitting diodes when used as a hole-blocking material .

Eigenschaften

IUPAC Name |

3-(4-tert-butylphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-17(2,3)14-6-4-12(5-7-14)15-19-16(21-20-15)13-8-10-18-11-9-13/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXFRLCJOPYHIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-YL]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate](/img/structure/B5213863.png)

![2,6,6-trimethyl-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-1-propyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5213870.png)

![3-{methyl[4-(methylsulfonyl)-2-nitrophenyl]amino}propanenitrile](/img/structure/B5213887.png)

![2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide](/img/structure/B5213891.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5213901.png)

![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chloro-6-ethoxyphenol](/img/structure/B5213915.png)

![5-[4-(2,4-dinitrophenoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213918.png)

![4-{4-[3-methyl-7-(4-nitrobenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B5213921.png)

![1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine](/img/structure/B5213940.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(2-methoxyethyl)-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B5213948.png)

![4-[(benzylthio)methyl]-N-(3-chlorophenyl)benzamide](/img/structure/B5213956.png)